4-{[(5-chlorothiophen-2-yl)formamido]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide
Description
The compound 4-{[(5-chlorothiophen-2-yl)formamido]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a 5-chlorothiophene moiety and a 2-methoxyphenyl substituent. The 5-chlorothiophen-2-yl group may enhance lipophilicity and membrane permeability, while the 2-methoxyphenyl substituent could influence binding affinity through hydrogen bonding or π-π interactions.
Properties
IUPAC Name |
4-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c1-26-15-5-3-2-4-14(15)22-19(25)23-10-8-13(9-11-23)12-21-18(24)16-6-7-17(20)27-16/h2-7,13H,8-12H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBHQRKVTAQGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[(5-chlorothiophen-2-yl)formamido]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, drawing from a variety of research studies and reviews.
Chemical Structure and Properties
This compound features a piperidine core, which is known for its diverse biological activities. The presence of a 5-chlorothiophen-2-yl moiety and a 2-methoxyphenyl group enhances its pharmacological profile. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
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Anticancer Activity
- Studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, piperidine derivatives have shown efficacy in inhibiting tumor growth in various cancer models .
- The mechanism often involves the induction of apoptosis in cancer cells, with some studies reporting enhanced cytotoxicity against specific cancer cell lines.
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Antimicrobial Properties
- The incorporation of the thiophene ring is associated with antimicrobial activity. Research has demonstrated that derivatives of thiophene exhibit antibacterial and antifungal effects, suggesting potential applications in treating infections .
- Specific assays have shown that similar compounds can inhibit the growth of pathogenic bacteria, indicating a promising avenue for further exploration.
-
Anti-inflammatory Effects
- Compounds containing piperidine structures are frequently investigated for their anti-inflammatory properties. In vitro studies have shown that they can reduce pro-inflammatory cytokine production, which is crucial in managing inflammatory diseases .
- This activity may be attributed to the inhibition of pathways such as NF-kB, which plays a pivotal role in inflammatory responses.
-
Neuropharmacological Potential
- Emerging research suggests that derivatives similar to this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative disorders or psychiatric conditions .
- The modulation of serotonin and dopamine receptors has been noted, which could lead to applications in mood disorders.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to This compound :
| Study | Findings |
|---|---|
| Li et al., 2014 | Demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria using similar piperidine derivatives. |
| Kumar et al., 2009 | Reported anticancer activity in vitro against breast cancer cell lines, indicating potential for therapeutic development. |
| Omar et al., 1996 | Found significant anti-inflammatory effects in animal models, supporting further investigation into clinical applications. |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways, leading to cancer cell death.
- Enzyme Inhibition : The presence of specific functional groups allows these compounds to inhibit enzymes involved in inflammatory processes.
- Receptor Modulation : Interaction with neurotransmitter receptors may explain the neuropharmacological effects observed in related compounds.
Comparison with Similar Compounds
Piperidine Carboxamide Derivatives
Piperidine carboxamides are a well-studied class of compounds due to their versatility in drug design. Key analogs include:
Key Findings :
- The target compound 's 5-chlorothiophen-2-yl group likely confers higher metabolic stability compared to ethyl-substituted thiophenes (e.g., in ), as halogens often resist oxidative degradation.
- The 2-methoxyphenyl group in the target compound may enhance receptor binding specificity compared to tert-butyl substituents (e.g., in ), which are sterically hindered .
Thiophene-Containing Analogs
Thiophene rings are common in bioactive compounds due to their electronic properties. Notable examples:
Key Findings :
Methoxyphenyl-Containing Compounds
The 2-methoxyphenyl group is a recurring motif in receptor ligands:
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
